(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone

Description

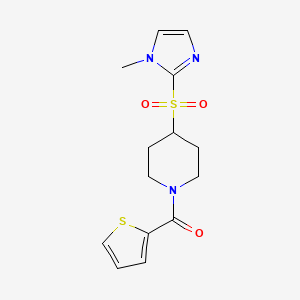

The compound “(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone” features a piperidine core substituted at the 4-position with a sulfonyl group linked to a 1-methylimidazole moiety. The piperidine nitrogen is connected via a methanone group to a thiophen-2-yl ring.

Key structural attributes:

- Piperidine ring: A six-membered saturated ring with one nitrogen atom, providing conformational rigidity.

- Sulfonyl-imidazole substituent: The electron-withdrawing sulfonyl group bridges the piperidine and 1-methylimidazole, enhancing stability and polar interactions.

Properties

IUPAC Name |

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-16-9-6-15-14(16)22(19,20)11-4-7-17(8-5-11)13(18)12-3-2-10-21-12/h2-3,6,9-11H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHPNPRYHTPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as [4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-thiophen-2-ylmethanone, is a derivative of imidazole. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties They interact with their targets in various ways, leading to different biological responses

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of this compound

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, the effects of this compound could be diverse, depending on its specific targets and mode of action.

Biological Activity

The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an imidazole moiety, and a thiophenyl group. Its molecular formula is , with a molecular weight of 383.5 g/mol. The presence of these functional groups suggests significant pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 2320458-09-9 |

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors. The imidazole and piperidine rings are known for their roles in modulating biological processes through:

- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to target enzymes.

- Receptor Modulation : The piperidine structure can facilitate interactions with neurotransmitter receptors.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the imidazole ring can inhibit cancer cell proliferation.

Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxic activity .

Anticonvulsant Activity

Compounds with imidazole and piperidine frameworks have also been investigated for anticonvulsant properties. The structural attributes of this compound suggest it may similarly exhibit anticonvulsant effects.

Research Findings : In a study assessing various analogs, certain derivatives showed significant efficacy in reducing seizure activity in animal models .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : Cyclization reactions starting from suitable precursors.

- Introduction of the Sulfonyl Group : Using reagents like sulfur trioxide.

- Piperidine Ring Formation : Cyclization of amine precursors.

- Final Coupling Reaction : Combining the imidazole-sulfonyl and piperidine moieties with the thiophenyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The table below compares the target compound with analogs from the evidence, focusing on structural features and functional groups:

Structural Insights:

- Piperidine vs.

- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound is more electron-withdrawing than the sulfanyl group in balamapimod, which may influence metabolic stability and target affinity .

- Thiophene vs. Cyclopentathiophene : The target’s simple thiophene ring contrasts with T-08’s fused cyclopentathiophene, which could affect aromatic stacking interactions .

Physicochemical and Pharmacokinetic Properties (Hypothetical)

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

- Lipophilicity : The trifluoromethyl group in compound 21 increases lipophilicity compared to the target’s methylimidazole-sulfonyl group .

- Solubility : Piperazine-based compounds (e.g., T-08) may exhibit higher aqueous solubility due to the additional nitrogen, whereas the target’s piperidine scaffold could reduce solubility .

- Metabolic Stability : The sulfonyl group in the target may resist oxidative metabolism better than sulfanyl-containing compounds like balamapimod .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.